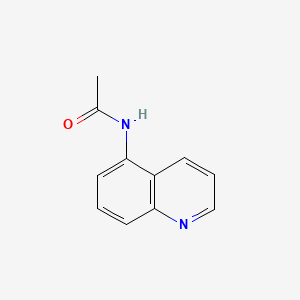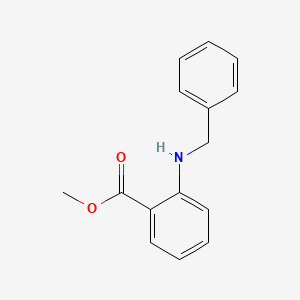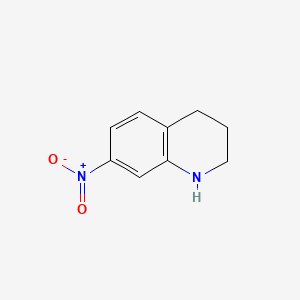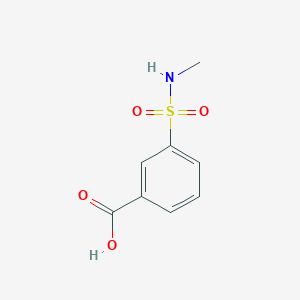
N-(quinolin-5-yl)acetamide
Descripción general
Descripción
“N-(quinolin-5-yl)acetamide” is an organic compound with the chemical formula C11H10N2O. It has a molecular weight of 186.215 g/mol .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-(quinolin-5-yl)acetamide”, has been reported in various literature . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-(quinolin-5-yl)acetamide” consists of a quinoline moiety attached to an acetamide group . Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N .Chemical Reactions Analysis
Quinoline derivatives, including “N-(quinolin-5-yl)acetamide”, participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
“N-(quinolin-5-yl)acetamide” is a solid compound with a molecular weight of 186.215 g/mol . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Microwave-accelerated Cross-dehydrogenative-coupling (CDC)
N-(quinolin-5-yl)acetamide has been used in microwave-accelerated cross-dehydrogenative-coupling (CDC) with acetone/acetonitrile under metal-free conditions . This process is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .
C–H Bond Activation
N-(quinolin-5-yl)acetamide plays an irreplaceable role in the C–H bond activation reaction system as a classical bidentate directing group or as a ligand auxiliary . It has been used in C–H bond functionalization reactions accomplished at various positions of quinoline and its derivatives .
Medicinal Chemistry
Quinoline motifs, such as N-(quinolin-5-yl)acetamide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Multicomponent One-pot Reactions
N-(quinolin-5-yl)acetamide can be synthesized using multicomponent one-pot reactions . This method is efficient and reduces the number of steps and waste produced in the synthesis process .
Solvent-free Reaction Conditions
N-(quinolin-5-yl)acetamide can be synthesized under solvent-free reaction conditions . This approach utilizes microwave and ultraviolet irradiation-promoted synthesis, which are more environmentally friendly than traditional methods .
Direcciones Futuras
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been used extensively in the treatment of various diseases, and many new therapeutic agents have been developed using the quinoline nucleus . Therefore, the future research directions may include the development of new quinoline derivatives with improved therapeutic effects and lesser side effects .
Mecanismo De Acción
Target of Action
N-(quinolin-5-yl)acetamide is a compound that is part of a collection of rare and unique chemicals used by early discovery researchers Quinoline derivatives are known to have a broad range of biological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmacological activities .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .
Propiedades
IUPAC Name |
N-quinolin-5-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDASSXQWMYQGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195238 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-5-yl)acetamide | |
CAS RN |
42464-80-2 | |
| Record name | 5-Acetylaminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042464802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylaminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)











